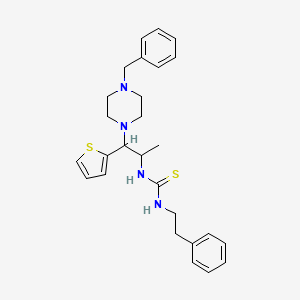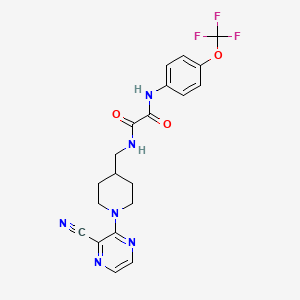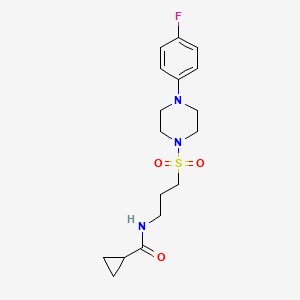![molecular formula C8H11N3S B2530542 [metil(fenil)amino]tiourea CAS No. 21076-05-1](/img/structure/B2530542.png)
[metil(fenil)amino]tiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[methyl(phenyl)amino]thiourea is an organosulfur compound that belongs to the thiourea family. Thiourea derivatives have garnered significant attention due to their diverse biological and chemical applications. The compound’s structure consists of a thiourea core with a methyl and phenyl group attached to the nitrogen atoms, making it a versatile molecule in various fields of research and industry.
Aplicaciones Científicas De Investigación
[methyl(phenyl)amino]thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits antibacterial, antioxidant, and anticancer properties, making it valuable in biological studies.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the production of dyes, photographic chemicals, and as a stabilizer in plastics and elastomers.
Mecanismo De Acción
Target of Action
[Methyl(phenyl)amino]thiourea, also known as Hydrazinecarbothioamide, 2-methyl-2-phenyl-, N-methyl-N-phenyl thiosemicarbazide, or (N-methylanilino)thiourea, has been found to have diverse biological applications Thiourea derivatives, in general, have been reported to exhibit antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .
Mode of Action
It’s known that thiourea derivatives can interact with various biological targets through hydrogen bonding due to the presence of amino and thiol groups . For instance, some thiourea derivatives have been found to inhibit the mitogen kinase enzyme (MK-2) through hydrophobic, π-stacking, and hydrogen bond interactions .
Biochemical Pathways
It’s known that thiourea derivatives can interfere with various molecular and biochemical pathways . For example, some thiourea derivatives have been found to affect the biosynthesis pathway of phenolic compounds .
Pharmacokinetics
The bioavailability and metabolic processes of phenolic compounds, which thiourea derivatives can affect, have been discussed .
Result of Action
Some thiourea derivatives have been found to exhibit cytotoxic activities against various human cancer cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [methyl(phenyl)amino]thiourea. For instance, the presence of biotic factors can affect the content of secondary metabolites by interfering with molecular and biochemical pathways .
Análisis Bioquímico
Biochemical Properties
[Methyl(phenyl)amino]thiourea interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes . The nature of these interactions is likely due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with these biomolecules .
Cellular Effects
[Methyl(phenyl)amino]thiourea influences cell function by interacting with various cellular processes. It has been shown to have antibacterial and antioxidant potentials, indicating that it can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of [methyl(phenyl)amino]thiourea involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of [methyl(phenyl)amino]thiourea vary with different dosages in animal models. While specific studies on this compound are limited, related compounds have shown threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
[Methyl(phenyl)amino]thiourea is likely involved in various metabolic pathways due to its interactions with enzymes and other biomolecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [methyl(phenyl)amino]thiourea typically involves the reaction of methylamine and phenyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
CH3NH2+C6H5NCS→CH3NH(C6H5)NCS
This reaction yields [methyl(phenyl)amino]thiourea as the primary product. The reaction conditions, such as temperature and solvent choice, can be optimized to improve yield and purity.
Industrial Production Methods
In an industrial setting, the production of [methyl(phenyl)amino]thiourea can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of human error and enhances safety.
Análisis De Reacciones Químicas
Types of Reactions
[methyl(phenyl)amino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfonyl derivatives, thiol derivatives, and various substituted thioureas, depending on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Thiourea: The parent compound with a simpler structure.
N,N’-diphenylthiourea: A derivative with two phenyl groups.
N-methylthiourea: A derivative with a single methyl group.
Uniqueness
[methyl(phenyl)amino]thiourea is unique due to its specific combination of methyl and phenyl groups, which confer distinct chemical and biological properties. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis and a promising candidate for therapeutic applications.
Propiedades
IUPAC Name |
(N-methylanilino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c1-11(10-8(9)12)7-5-3-2-4-6-7/h2-6H,1H3,(H3,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRXCYIHFXWBBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)NC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-phenylbutanamide](/img/structure/B2530462.png)
![3-(3,4-dimethoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2530463.png)
![7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2530464.png)
![3-cyclohexyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)propanamide](/img/structure/B2530465.png)
![N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide](/img/structure/B2530469.png)
![N-(3,5-dichlorophenyl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2530472.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2530473.png)

![1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2530478.png)


